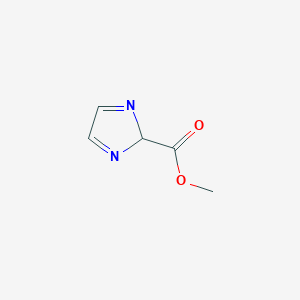
methyl 2H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is tolerant of various functional groups, including arylhalides and heterocycles.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods prioritize high yields and purity, utilizing catalysts and reaction conditions that are compatible with large-scale operations .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Hydrogenation reactions to form reduced derivatives.
Substitution: Nucleophilic substitution reactions involving the imidazole ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves hydrogen gas and metal catalysts like palladium or nickel.
Substitution: Employs nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Methyl 2H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of agrochemicals, dyes, and catalysts
Wirkmechanismus
The mechanism by which methyl 2H-imidazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological outcomes, such as enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Imidazole: The parent compound, known for its broad range of applications.
2-Methylimidazole: A derivative with similar properties but different reactivity.
4,5-Diphenylimidazole: Another derivative with distinct chemical and biological activities
Uniqueness: Methyl 2H-imidazole-2-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ester moiety at the C-2 position allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
methyl 2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-4H,1H3 |
InChI-Schlüssel |
FNIUBKBSUNGXHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1N=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)




![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)

![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)



